

# The Synthetic Chemist's Guide to 1-Iodopentane: A Technical Whitepaper

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## Compound of Interest

Compound Name: 1-Iodopentane

Cat. No.: B145852

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-Iodopentane**, a crucial alkylating agent in organic synthesis, particularly within the realms of pharmaceutical and materials science research. This document details commercially available sources, key chemical and physical properties, and established experimental protocols for its application in common synthetic transformations.

## Commercial Availability and Specifications

**1-Iodopentane** is readily available from a variety of chemical suppliers. The quality and specifications may vary, so it is crucial to consult the supplier's certificate of analysis for lot-specific data. A summary of typical product specifications from prominent suppliers is provided below.

Supplier	Purity Specification	Available Quantities	Notes
Santa Cruz Biotechnology	≥97%	Varies	Sold as a biochemical for research. <a href="#">[1]</a>
Thermo Scientific	≥97.5% (GC)	100 g, 500 g	Stabilized with copper. <a href="#">[2]</a> <a href="#">[3]</a>
LabSolutions	98%	5g, 25g, 100g, 500g	Contains copper as a stabilizer. <a href="#">[4]</a>
Chemsavers	98%	100g	Stabilized. <a href="#">[5]</a>
Manchester Organics	97%	500g	Custom pack sizes available on request. <a href="#">[6]</a>
Iofina Chemical	Minimum 98%	Minimum order quantity of 5kg.	-
Tosoh Europe B.V.	-	Contact for information	Fine chemical manufacturer. <a href="#">[7]</a>
Spectrum Chemical	-	Contact for information	Meets or exceeds grade requirements. <a href="#">[8]</a>

## Physicochemical Data

A compilation of essential physical and chemical properties of **1-Iodopentane** is presented below. This data is critical for reaction planning and safety assessments.

Property	Value
CAS Number	628-17-1
Molecular Formula	C <sub>5</sub> H <sub>11</sub> I
Molecular Weight	198.05 g/mol
Appearance	Clear, colorless to yellow or pale orange liquid
Boiling Point	154-155 °C
Density	1.517 g/mL at 25 °C
Refractive Index (n <sub>20/D</sub> )	1.495
Flash Point	43 °C (109.4 °F) - closed cup
Solubility	Insoluble in water

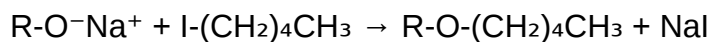
## Experimental Protocols

**1-Iodopentane** is a versatile reagent in organic synthesis, primarily utilized for the introduction of a pentyl group. Below are detailed protocols for three common and fundamental reactions involving **1-Iodopentane**.

### Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers via an S<sub>N</sub>2 reaction between an alkoxide and an alkyl halide.<sup>[2][3][5]</sup>

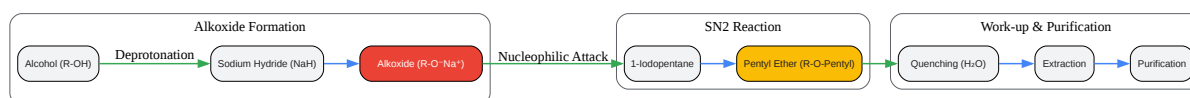
General Reaction Scheme:



Detailed Experimental Protocol:

- **Preparation of the Alkoxide:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the desired alcohol (1.0 eq.) and a suitable anhydrous solvent (e.g., THF, DMF).

- To this solution, add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.
- Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.
- Addition of **1-Iodopentane**: Cool the reaction mixture to 0 °C and add **1-Iodopentane** (1.05 eq.) dropwise via a syringe.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Gentle heating may be required for less reactive substrates.
- Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure.
- Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired pentyl ether.



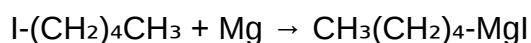
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**Caption:** Workflow for Williamson Ether Synthesis.

## Grignard Reagent Formation and Reaction

Grignard reagents are powerful organometallic compounds used for the formation of carbon-carbon bonds. **1-iodopentane** can be used to prepare pentylmagnesium iodide, a versatile nucleophile.

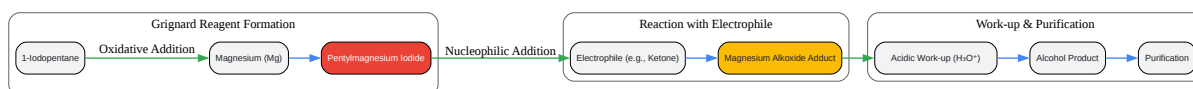
General Reaction Scheme:



Detailed Experimental Protocol:

- **Apparatus Setup:** Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, a nitrogen inlet, and a magnetic stirrer. All glassware must be scrupulously dry.
- **Initiation:** Place magnesium turnings (1.2 eq.) in the flask. A small crystal of iodine can be added to activate the magnesium surface.
- In the dropping funnel, prepare a solution of **1-iodopentane** (1.0 eq.) in anhydrous diethyl ether or THF.
- Add a small portion of the **1-iodopentane** solution to the magnesium turnings. The reaction may need to be initiated by gentle warming with a heat gun. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.
- **Formation of the Grignard Reagent:** Once the reaction has initiated, add the remaining **1-iodopentane** solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture at room temperature or with gentle warming for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
- **Reaction with an Electrophile:** The freshly prepared Grignard reagent is then typically reacted in situ with an electrophile (e.g., an aldehyde, ketone, or ester) dissolved in an anhydrous ether solvent, which is added dropwise at 0 °C.

- **Work-up and Purification:** The reaction is quenched with a saturated aqueous solution of  $\text{NH}_4\text{Cl}$ . The product is then extracted, dried, and purified as described in the Williamson ether synthesis protocol.



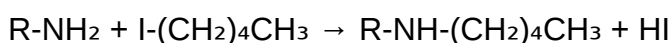
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**Caption:** Workflow for Grignard Reagent Formation and Reaction.

## N-Alkylation of Amines

Direct alkylation of primary or secondary amines with **1-iodopentane** is a straightforward method for the synthesis of secondary and tertiary amines, respectively.[9] This reaction is fundamental in the synthesis of many pharmaceutical compounds.

General Reaction Scheme:

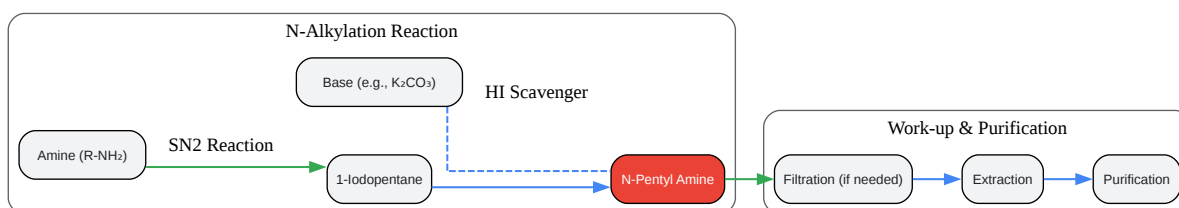


Detailed Experimental Protocol:

- **Reactant Preparation:** In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile or DMF.
- **Add a non-nucleophilic base** (e.g., diisopropylethylamine (DIPEA) or potassium carbonate ( $\text{K}_2\text{CO}_3$ ), 2.0-3.0 eq.) to the mixture to act as a scavenger for the HI produced during the reaction.
- **Addition of 1-iodopentane:** Add **1-iodopentane** (1.0-1.2 eq.) to the reaction mixture.
- **Reaction Conditions:** Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C). The progress of the reaction should be monitored by TLC or LC-MS to avoid over-

alkylation, which can be a significant side reaction, particularly with primary amines.

- Work-up: Once the starting amine is consumed, cool the reaction mixture to room temperature. If a solid base was used, filter it off.
- Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
- Wash the combined organic extracts with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate in vacuo.
- Purification: Purify the crude product by flash column chromatography to isolate the desired N-pentylated amine.



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**Caption:** Workflow for N-Alkylation of Amines.

## Safety Information

**1-Iodopentane** is a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and eye irritation. It may also cause respiratory irritation. It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**1-Iodopentane** is a valuable and versatile building block in organic synthesis, particularly for the introduction of the pentyl moiety in drug discovery and development projects. Its commercial availability and well-established reactivity in fundamental transformations like Williamson ether synthesis, Grignard reactions, and N-alkylation make it an indispensable tool for the modern synthetic chemist. Adherence to proper experimental procedures and safety precautions is paramount for its successful and safe utilization in the laboratory.

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